Abnormal Cannabivarin is a synthetic cannabinoid that serves as a regioisomer in the synthesis of cannabivarin. Structurally, it shares similarities with other known phytocannabinoids, making it an important compound in cannabinoid research. Its primary applications are as an analytical reference standard in scientific and forensic investigations, where precise identification and quantification of cannabinoids are necessary .
Abnormal Cannabivarin is derived from the synthetic pathways established for Δ8-tetrahydrocannabinol, a well-known psychoactive compound found in cannabis. It is classified under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids but may have distinct pharmacological properties .
The synthesis of Abnormal Cannabivarin typically involves a multi-step chemical reaction process. The primary method includes the reaction of p-mentha-2,8-dien-1-ol with olivetol under controlled conditions. This reaction is based on existing protocols for synthesizing Δ8-tetrahydrocannabinol. While detailed industrial production methods remain limited, most synthesis occurs in laboratory settings aimed at research and analytical applications .
Abnormal Cannabivarin's molecular structure is characterized by its unique arrangement of carbon atoms and functional groups that resemble those found in other cannabinoids. The compound's molecular formula is C21H30O2, which indicates it contains 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. The structural configuration allows for interactions with cannabinoid receptors, influencing its biological activity .
Abnormal Cannabivarin can participate in various chemical reactions including:
These reactions can lead to the formation of derivatives that may exhibit different pharmacological properties or enhance analytical detection capabilities .
The mechanism of action for Abnormal Cannabivarin primarily involves its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, mood regulation, and immune response. Additionally, Abnormal Cannabivarin may interact with other targets like the transient receptor potential cation channel subfamily V member 1 (TRPV1), potentially influencing pain and inflammation pathways .
Abnormal Cannabivarin exhibits the following physical properties:
The chemical properties include:
Abnormal Cannabivarin has several scientific applications:
The Cannabis sativa plant biosynthesizes over 120 structurally diverse phytocannabinoids, extending far beyond the well-characterized Δ9-tetrahydrocannabinol (Δ9-THC) and cannabidiol (CBD). Among these, non-canonical (abnormal) cannabinoids represent a chemically distinct subclass characterized by unconventional structural features and divergent biosynthetic pathways. Unlike classical cannabinoids such as Δ9-THC and CBD, which arise from cannabigerolic acid (CBGA) through enzymatic cyclization, abnormal cannabinoids like Abnormal Cannabivarin (ACV) often form via alternative routes, including photochemical rearrangement, oxidation, or non-enzymatic transformations during storage or processing. These pathways yield molecules with unique stereochemical configurations and modified alkyl side chains, profoundly altering their biological activities and receptor binding profiles compared to their canonical counterparts. The term "abnormal" specifically denotes these structural deviations from the typical terpenophenolic backbone arrangement, not functional aberrancy [1] [7].
The pharmacological significance of non-canonical cannabinoids lies in their potential to engage both canonical and non-canonical targets within the expanded endocannabinoid system (ECS). While classical cannabinoids primarily activate cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), abnormal cannabinoids frequently exhibit distinct receptor selectivity profiles. For instance, ACV and its structural relative abnormal cannabidiol (abn-CBD) demonstrate negligible affinity for CB1 receptors, thereby lacking psychoactive effects, but display significant activity at orphan G protein-coupled receptors (e.g., GPR18, GPR55) and ion channels (e.g., TRPV1). This selective targeting offers avenues for therapeutic intervention in conditions like inflammation, cancer, and neurological disorders without CB1-mediated adverse effects. Furthermore, emerging research suggests these compounds may modulate non-canonical ECS elements, including cellular retinol-binding proteins (CRBP1), influencing pathways critical to cell differentiation, metabolism, and tumor suppression [5] [7] [8].
Table 1: Key Characteristics of Abnormal Cannabivarin (ACV) vs. Classical Cannabinoids
Characteristic | Abnormal Cannabivarin (ACV) | Cannabidiol (CBD) | Δ9-Tetrahydrocannabinol (Δ9-THC) |
---|---|---|---|
Structural Origin | Alternative cyclization/oxidation | Enzymatic cyclization of CBGA | Enzymatic cyclization of CBGA |
Core Structure | Resorcinol with open-ring modification | Resorcinol with monocyclic terpene | Resorcinol with tricyclic terpene |
Psychoactivity (CB1) | Negligible affinity | Negligible affinity | High affinity |
Primary Receptors | GPR18, GPR55, TRPV1, CRBP1 | 5-HT1A, TRPV1, PPARγ | CB1, CB2 |
Dominant Biosynthesis | Non-enzymatic/Photochemical | Enzymatic (from CBGA) | Enzymatic (from CBGA) |
Known Therapeutic Potential | Neuroblastoma suppression, Retinoid modulation, Antifungal | Anticonvulsant, Anxiolytic | Analgesic, Anti-emetic |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: